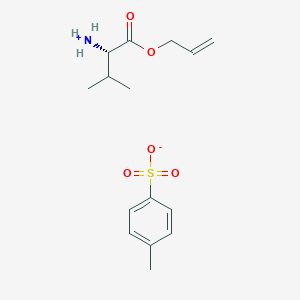

h-Val-allyl ester p-tosylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIRKDASFUCGOZ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746607 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88224-02-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Val-allyl ester p-tosylate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

H-Val-allyl ester p-tosylate, systematically named (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a key building block in synthetic organic chemistry, particularly valued in the fields of peptide synthesis and drug development. This white crystalline solid serves as a protected form of the amino acid L-valine, enabling its controlled incorporation into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with detailed experimental protocols and visualizations to support laboratory work.

Core Chemical Properties

This compound is a salt, which enhances its stability and handling properties compared to the free base form. The tosylate counterion also improves its solubility in organic solvents commonly used in synthesis.[1]

| Property | Value | Reference |

| CAS Number | 88224-02-6 | [1][2][3] |

| Molecular Formula | C15H23NO5S | [2] |

| Molecular Weight | 329.41 g/mol | [2] |

| Appearance | White solid/crystals | [2] |

| Melting Point | 117-120 °C | [2] |

| Boiling Point | 200.1 °C at 760 mmHg | [2] |

| Flash Point | 70.7 °C | [2] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents such as methanol. |

Synthesis of this compound

The primary method for synthesizing this compound is through a Fischer esterification reaction.[1] This process involves the acid-catalyzed reaction of L-valine with allyl alcohol, with p-toluenesulfonic acid serving as both the catalyst and the salt-forming agent.[1]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from L-valine and allyl alcohol.

Materials:

-

L-Valine

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine L-valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and a sufficient amount of toluene to suspend the reagents.

-

Addition of Alcohol: Add a 10-fold excess of allyl alcohol to the mixture.

-

Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess allyl alcohol under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane) and allow it to cool slowly to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum.

Applications in Drug Development

This compound is a valuable intermediate in drug development, primarily due to its utility in peptide synthesis. The allyl ester serves as a versatile protecting group for the carboxylic acid functionality of valine, which can be selectively removed under mild conditions.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the C-terminal amino acid of a desired peptide is anchored to an insoluble resin support.[5] Subsequent amino acids are then added in a stepwise manner.[5] The use of an allyl ester allows for the temporary protection of the C-terminus while the peptide chain is elongated.

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid)[6]

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in DMF (20%)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Palladium(0) catalyst (e.g., Pd(PPh3)4)

-

Allyl cation scavenger (e.g., morpholine, dimedone)

-

Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

-

Resin Loading (First Amino Acid): The first Fmoc-protected amino acid is attached to the resin. For a C-terminal valine, this compound would be used in solution-phase synthesis, or an Fmoc-Val-OH would be attached to a resin that allows for later cleavage to the carboxylic acid.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[6] This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (DIPEA) and then added to the resin to form a new peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[7]

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Allyl Deprotection (if used as a C-terminal protecting group in solution phase or on a specific linker): The allyl ester is cleaved under mild conditions using a palladium(0) catalyst and an allyl cation scavenger.[8]

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail.

Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Reactivity

The reactivity of this compound is primarily governed by the three main functional components: the free amine, the allyl ester, and the tosylate counterion.

-

Amine Group: The primary amine of the valine residue is nucleophilic and is the site of peptide bond formation after deprotection of a temporary N-terminal protecting group. In the p-tosylate salt form, the amine is protonated, which protects it from reacting.

-

Allyl Ester: The allyl ester is a versatile protecting group for the carboxylic acid. It is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, making it an "orthogonal" protecting group.[7] The deprotection of the allyl group is typically achieved through palladium-catalyzed allylic substitution.[8]

-

Tosylate Counterion: The p-toluenesulfonate (tosylate) anion is a good leaving group, although in this compound, it primarily serves as a counterion to the protonated amine.[1]

Palladium-Catalyzed Deprotection of the Allyl Ester

The removal of the allyl protecting group is a key reaction for this compound. It proceeds via a π-allyl palladium complex.

Caption: Mechanism of palladium-catalyzed deprotection of an allyl ester.

References

- 1. This compound | 88224-02-6 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. bachem.com [bachem.com]

- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

Synthesis of H-Val-allyl ester p-tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of H-Val-allyl ester p-tosylate, a valuable building block in peptide synthesis and drug development. The document outlines the prevalent synthetic methodology, a detailed experimental protocol, and key quantitative data.

Core Synthesis Route: Fischer Esterification

The primary and most direct method for the synthesis of this compound is the Fischer esterification of L-valine with allyl alcohol. This reaction is catalyzed by p-toluenesulfonic acid (p-TsOH), which serves a dual role: it acts as an acid catalyst to promote the esterification and subsequently forms a stable p-tosylate salt with the amino group of the resulting valine allyl ester.[1] To drive the reversible esterification reaction to completion, water is continuously removed from the reaction mixture via azeotropic distillation, typically using toluene as the solvent and a Dean-Stark apparatus.

The overall reaction can be summarized as follows:

L-Valine + Allyl Alcohol --(p-TsOH, Toluene, Reflux)--> this compound + Water

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₅S | [2][3][4] |

| Molecular Weight | 329.41 g/mol | [2][5] |

| Melting Point | 117-120 °C | [5] |

| Optical Rotation [α]20/D | +5.5 ± 1° (c = 1% in methanol) | [5] |

| Purity (Assay) | ≥99.0% | [5] |

| Appearance | White crystalline powder | [4] |

| Storage Temperature | 2-8°C | [5] |

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures for analogous amino acid esters, specifically the synthesis of L-valine benzyl ester p-toluenesulfonate, due to the absence of a detailed published procedure for the allyl ester.[6] Researchers should consider this a representative method that may require optimization.

Materials:

-

L-Valine

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-valine, allyl alcohol, p-toluenesulfonic acid monohydrate, and toluene. A typical molar ratio would be approximately 1:1.2:1.1 (L-valine:allyl alcohol:p-toluenesulfonic acid). The amount of toluene should be sufficient to allow for efficient azeotropic removal of water.[6]

-

Azeotropic Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the esterification reaction.

-

Cooling and Crystallization: Once the reaction is complete, cool the mixture. The product, this compound, is expected to crystallize from the toluene solution upon cooling.[6] To enhance precipitation, the cooled reaction mixture can be poured into a larger volume of a non-polar solvent such as diethyl ether.[6]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a white crystalline solid.

Synthesis Workflow and Logic

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow is designed to maximize yield and purity through the principles of equilibrium shift and crystallization.

Signaling Pathways and Experimental Logic

The synthesis of this compound is a chemical transformation and does not directly involve biological signaling pathways. The experimental logic is rooted in fundamental principles of organic chemistry, as illustrated in the following diagram.

References

Technical Guide: H-Val-allyl ester p-tosylate (CAS 88224-02-6)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-allyl ester p-tosylate, systematically known as (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a pivotal amino acid derivative utilized extensively in synthetic organic chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of the amino acid L-Valine. The allyl ester group provides temporary protection for the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and handling properties. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications, particularly in the context of drug development.

Compound Identification and Properties

The compound is a salt composed of the allyl ester of L-valine and p-toluenesulfonic acid. This structure makes it a valuable chiral building block in asymmetric synthesis.[1]

Table 1: Compound Identification

| Property | Value |

| CAS Number | 88224-02-6[2][3] |

| Systematic Name | 4-methylbenzenesulfonic acid;prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate[1] |

| Common Synonyms | H-Val-OAll.TosOH, L-Valine allyl ester p-toluenesulfonate salt, Allyl L-valinate 4-methylbenzenesulfonate[2][3] |

| Molecular Formula | C₁₅H₂₃NO₅S[2] (also cited as C₈H₁₅NO₂ · C₇H₈O₃S[3][4]) |

| Molecular Weight | 329.41 g/mol [2] |

| InChI Key | HSIRKDASFUCGOZ-FJXQXJEOSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid / crystals | [2][5] |

| Melting Point | 117-120 °C | [2][5][6] |

| Boiling Point | 200.1°C at 760 mmHg | [2] |

| Optical Rotation | [α]20/D +5.5±1° (c=1% in methanol) | [5] |

| Purity / Assay | ≥98% (HPLC) to ≥99.0% | [4][5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Deprotection

The synthesis of this compound is typically achieved via a Fischer esterification, a classic and efficient method for producing esters. The deprotection of the allyl group is a critical subsequent step in its application, usually performed under mild conditions using a palladium(0) catalyst.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of the title compound from L-Valine and allyl alcohol, using p-toluenesulfonic acid as both a catalyst and a salt-forming agent. The reaction proceeds by heating the components in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the ester product.

Materials:

-

L-Valine (1.0 eq)

-

Allyl alcohol (e.g., 5.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.1 eq)

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add L-Valine, p-toluenesulfonic acid monohydrate, and toluene.

-

Add allyl alcohol to the suspension.

-

Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the volume of toluene can be reduced under vacuum to induce crystallization.

-

Collect the crystalline solid by filtration.

-

Wash the collected solid with cold diethyl ether or hexane to remove residual allyl alcohol and other non-polar impurities.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Note: This is a generalized protocol. While a direct protocol for the allyl ester is not detailed in the provided results, a very similar procedure for the benzyl ester is described, which involves reacting L-valine with the corresponding alcohol (benzyl alcohol) and p-toluenesulfonic acid in toluene under azeotropic dehydration conditions.[7] This methodology is directly applicable to the synthesis of the allyl ester.

Experimental Protocol: Palladium-Catalyzed Deprotection

The allyl ester is a valuable protecting group because it can be cleaved under very mild and neutral conditions, leaving other sensitive functional groups in the molecule intact.[8] This process involves the formation of a π-allyl palladium complex.[8]

Materials:

-

H-Val-allyl ester derivative (1.0 eq)

-

Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Allyl scavenger, e.g., Morpholine, Dimedone, or tributyltin hydride (2.0-3.0 eq)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the allyl-protected compound in the chosen anhydrous solvent in a flask under an inert atmosphere.

-

Add the allyl scavenger to the solution.

-

Add the palladium(0) catalyst to the reaction mixture. The mixture may change color, often to yellow or orange.

-

Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the deprotected carboxylic acid.

Visualized Workflows and Pathways

Synthesis Workflow

Caption: Fischer esterification workflow for the synthesis of this compound.

Deprotection Mechanism

Caption: Palladium-catalyzed deprotection of an allyl ester to yield a carboxylic acid.

Applications in Drug Development

L-Valine and its derivatives are crucial chiral building blocks in the synthesis of complex pharmaceutical agents.[9][] The title compound, as a protected form of L-Valine, is an important intermediate in the production of various therapeutics.[4] For instance, derivatives of L-Valine are key components in the synthesis of drugs like Valsartan, an Angiotensin II Receptor Blocker (ARB) used to treat high blood pressure and heart failure.[11]

Biological Context: The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The effector peptide, Angiotensin II (Ang II), exerts its effects primarily by binding to the Angiotensin II Type 1 (AT₁) receptor.

Key effects of Ang II binding to AT₁ receptors include:

-

Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[11]

-

Aldosterone Release: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.[11]

-

Cellular Growth: Promoting hypertrophy and proliferation of vascular and cardiac cells, which can contribute to cardiovascular remodeling.[3][12]

ARBs, such as Valsartan, are synthesized using valine derivatives and function by selectively blocking the AT₁ receptor. This action prevents Angiotensin II from binding, thereby inhibiting its hypertensive effects and providing therapeutic benefit in cardiovascular diseases.[1][11]

Signaling Pathway Diagram: Angiotensin II Receptor Blockade

Caption: RAAS pathway showing Angiotensin II action and the inhibitory site of ARBs like Valsartan.

References

- 1. nbinno.com [nbinno.com]

- 2. Valsartan - Wikipedia [en.wikipedia.org]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Valinsllylester -p-toluolsulfonat (Salz) ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 9. nbinno.com [nbinno.com]

- 11. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 12. journals.physiology.org [journals.physiology.org]

L-Valine Allyl Ester p-Toluenesulfonate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine allyl ester p-toluenesulfonate salt is a key chemical intermediate, primarily utilized in the field of peptide synthesis and broader pharmaceutical development. This whitepaper provides a detailed overview of its chemical structure, physicochemical properties, and its principal applications. A comprehensive synthesis protocol, derived from established chemical principles, is presented alongside a workflow diagram illustrating its role in solid-phase peptide synthesis (SPPS). This document serves as a technical resource for professionals engaged in synthetic organic chemistry and drug discovery.

Chemical Structure and Properties

L-Valine allyl ester p-toluenesulfonate salt is an organic salt formed by the protonation of the amino group of L-valine allyl ester by p-toluenesulfonic acid. The resulting structure consists of the L-valine allyl ester cation and the p-toluenesulfonate anion. This salt form enhances the stability and handling of the amino acid ester, making it a convenient building block in synthetic chemistry.

The chemical structure can be represented by the SMILES string: CC(C)--INVALID-LINK--C(=O)OCC=C.Cc1ccc(cc1)S([O-])(=O)=O.[1]

Physicochemical Data

The following table summarizes the key quantitative data for L-Valine allyl ester p-toluenesulfonate salt.

| Property | Value | Reference |

| CAS Number | 88224-02-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₅NO₂·C₇H₈O₃S | [2] |

| Molecular Weight | 329.41 g/mol | [1][3] |

| Appearance | White powder or crystals | [1][2] |

| Melting Point | 117-121 °C | [2] |

| Optical Rotation | [α]20/D +5.5±1°, c = 1% in methanol | [1] |

| Purity | ≥99.0% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The synthesis of L-Valine allyl ester p-toluenesulfonate salt is analogous to the Fischer-Speier esterification of other amino acids. The following protocol is a detailed methodology based on the synthesis of similar amino acid esters.

Experimental Protocol: Synthesis of L-Valine Allyl Ester p-Toluenesulfonate Salt

Materials:

-

L-Valine

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add L-Valine (1 equivalent), p-toluenesulfonic acid monohydrate (1.05 equivalents), and toluene (200 mL).

-

Azeotropic Distillation: Add allyl alcohol (3 equivalents) to the flask. Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of L-Valine.

-

Crystallization: Once the reaction is complete, cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution. To enhance precipitation, the toluene solution can be slowly added to a stirred solution of anhydrous diethyl ether (400 mL).

-

Isolation and Purification: The resulting white precipitate is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.

-

Drying: The purified L-Valine allyl ester p-toluenesulfonate salt is dried under vacuum to a constant weight.

Applications in Pharmaceutical Development

The primary application of L-Valine allyl ester p-toluenesulfonate salt is as a protected amino acid derivative in peptide synthesis.[1][2] The allyl ester serves as a protecting group for the carboxylic acid functionality of valine, which can be selectively removed under mild conditions, leaving other protecting groups intact. This orthogonality is crucial in the synthesis of complex peptides.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the amino acid building blocks are sequentially added to a growing peptide chain that is anchored to a solid support. The use of L-Valine allyl ester p-toluenesulfonate salt is particularly advantageous in solution-phase peptide synthesis and for the introduction of the C-terminal amino acid in certain SPPS strategies.

The following diagram illustrates the general workflow of incorporating an amino acid, such as L-Valine allyl ester, into a peptide chain during SPPS.

References

An In-depth Technical Guide to H-Val-allyl ester p-tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on H-Val-allyl ester p-tosylate, a key building block in modern peptide synthesis. The document outlines its chemical properties, experimental protocols for its application, and a visual representation of its role in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is the p-toluenesulfonate salt of the allyl ester of the amino acid L-valine. The tosylate salt form enhances the compound's stability and handling properties, making it a reliable reagent in multi-step organic synthesis.[1] It is widely utilized in the pharmaceutical and chemical industries as a versatile building block.[2]

Below is a summary of its key quantitative properties:

| Property | Value |

| Molecular Weight | 329.41 g/mol |

| Molecular Formula | C₁₅H₂₃NO₅S |

| CAS Number | 88224-02-6 |

| Appearance | White solid |

| Melting Point | 117-120 °C |

| Storage Temperature | 2-8°C |

| Synonyms | L-Valine allyl ester p-toluenesulfonate salt, H-Val-OAll·TosOH |

Role in Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. This compound serves as a C-terminal amino acid derivative where the carboxylic acid group is protected as an allyl ester. The allyl protecting group is advantageous because it is stable under the conditions used for the removal of common N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), making it an "orthogonal" protecting group.[3] This orthogonality allows for selective deprotection and modification of the peptide, such as on-resin cyclization.[4][5]

Experimental Protocols

The following protocols describe the general use of this compound in the context of Solid-Phase Peptide Synthesis (SPPS), specifically focusing on the deprotection of the allyl ester.

3.1. Incorporation of H-Val-allyl ester into the Peptide Chain

The initial valine residue is typically coupled to a resin support. If starting with the free acid of a protected valine, standard coupling reagents like HBTU/HOBt can be used. In the case of using this compound directly, it would be introduced in a solution-phase synthesis or coupled to a resin-bound peptide chain.

3.2. Deprotection of the Allyl Ester Group

The removal of the allyl ester is a critical step to liberate the C-terminal carboxylic acid for subsequent reactions, such as cyclization or fragment condensation. This is typically achieved using a palladium(0) catalyst.

General Protocol for Allyl Ester Deprotection: [6]

-

Resin Swelling: Swell the peptide-bound resin in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).

-

Reagent Preparation: Prepare a solution containing the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger for the allyl group, such as phenylsilane or acetic acid/N-methylmorpholine.

-

Deprotection Reaction: Suspend the swollen resin in the reaction solvent and add the deprotection reagents. A typical mixture would involve:

-

Chloroform (approx. 35 mL per gram of resin)

-

Acetic acid (0.5 mL per gram of resin)

-

N-methylmorpholine (2 mL per gram of resin)

-

Pd(PPh₃)₄ (0.3 equivalents based on resin substitution)

-

-

Reaction Conditions: Shake the mixture at room temperature for 20 to 60 minutes. The reaction progress can be monitored by analytical techniques such as HPLC.

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with a solvent like DCM to remove the catalyst and byproducts.

Recent advancements have shown that this deprotection can be accelerated using microwave irradiation, significantly reducing reaction times.[4][7]

Visualizing the Workflow

The following diagram illustrates the logical workflow of incorporating an amino acid with an allyl ester protecting group in solid-phase peptide synthesis and its subsequent deprotection.

References

- 1. This compound | 88224-02-6 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

The Role of p-Toluenesulfonate in Amino Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of p-toluenesulfonate (p-tosylate) in the chemistry of amino acid esters. A derivative of p-toluenesulfonic acid (p-TsOH), p-tosylate is a crucial entity in organic synthesis, particularly in the preparation and application of amino acid esters, which are fundamental building blocks in peptide synthesis and drug development. This guide will delve into the catalytic and protective functions of p-tosylate, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of p-Tosylate in Amino Acid Ester Chemistry

The utility of p-toluenesulfonic acid and its conjugate base, p-tosylate, in the context of amino acid esters, is primarily centered around the Fischer-Speier esterification reaction. In this process, a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester. For amino acids, this reaction is complicated by the presence of both an acidic carboxyl group and a basic amino group.

The key purposes of using p-TsOH in this context are:

-

Acid Catalysis of Esterification: p-TsOH is a strong, organic-soluble acid, making it an effective catalyst for the esterification of the amino acid's carboxyl group.[1][2] Its solid, non-volatile nature also offers practical advantages in handling over mineral acids like HCl or H₂SO₄.[2]

-

Protection of the Amino Group: The amino group of the amino acid is basic and would interfere with the acid-catalyzed esterification. p-TsOH protonates the amino group, forming a stable ammonium p-toluenesulfonate salt. This in-situ protection prevents the amino group from acting as a nucleophile and allows the esterification to proceed at the carboxyl group.

-

Facilitation of Product Isolation and Purification: The resulting amino acid ester is isolated as a crystalline p-toluenesulfonate salt.[3][4] These salts are typically stable, easy to handle solids, which can be readily purified by recrystallization.[3] This is a significant advantage over isolating the free amino acid ester, which can be an oil and prone to degradation or polymerization.

-

Enhancement of Stability: The p-tosylate salt form enhances the stability of the amino acid ester, providing a longer shelf-life and preventing the free amino group from participating in undesired side reactions during storage or subsequent synthetic steps.

Quantitative Data: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonates

The following table summarizes the yields and enantiomeric excess (e.e.) for the synthesis of various L-amino acid benzyl ester p-toluenesulfonates using p-TsOH as a catalyst in cyclohexane. This method, which avoids the use of hazardous solvents like benzene and carbon tetrachloride, demonstrates the efficiency of p-TsOH in promoting the reaction while maintaining the stereochemical integrity of the amino acid.[3]

| Amino Acid | Product | Yield (%)[3] | e.e. (%)[3] |

| L-Alanine | L-Ala-OBn·TosOH | 91 | >99 |

| L-Phenylalanine | L-Phe-OBn·TosOH | 95 | >99 |

| L-Tyrosine | L-Tyr-OBn·TosOH | 93 | >99 |

| L-Phenylglycine | L-Phg-OBn·TosOH | 88 | >99 |

| L-Valine | L-Val-OBn·TosOH | 92 | >99 |

| L-Leucine | L-Leu-OBn·TosOH | 90 | >99 |

| L-Lysine | L-Lys(Z)-OBn·TosOH | 85 | >99 |

| L-Serine | L-Ser-OBn·TosOH | 89 | >99 |

| L-Methionine | L-Met-OBn·TosOH | 75 | >99 |

Experimental Protocols

General Procedure for the Preparation of L-Amino Acid Benzyl Ester p-Toluenesulfonates

This protocol is adapted from the work of Bolchi, et al. (2017) and outlines a general method for the synthesis of L-amino acid benzyl ester p-toluenesulfonates.[3]

Materials:

-

L-Amino acid (0.05 mol)

-

p-Toluenesulfonic acid monohydrate (0.06 mol, 1.2 equivalents)

-

Benzyl alcohol (0.25 mol, 5 equivalents)

-

Cyclohexane (30 mL)

-

Ethyl acetate (80 mL)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filtration paper

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the L-amino acid (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

-

Heat the mixture to reflux with stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue refluxing for 4 hours (for most amino acids) or overnight (for methionine).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (80 mL) to the reaction mixture and stir for 1 hour to precipitate the product.

-

Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethyl acetate.

-

Dry the resulting L-amino acid benzyl ester p-toluenesulfonate salt under vacuum.

Visualizing the Role of p-Tosylate

Fischer-Speier Esterification of an Amino Acid

The following diagram illustrates the mechanism of the p-TsOH-catalyzed Fischer-Speier esterification of an amino acid.

Caption: Mechanism of p-TsOH-catalyzed Fischer-Speier esterification.

Workflow for Peptide Synthesis Using Amino Acid Ester p-Tosylate Salts

The p-tosylate salt of an amino acid ester is a key intermediate in peptide synthesis. The following workflow illustrates its use in the first step of a solid-phase peptide synthesis (SPPS).

Caption: Workflow for the use of amino acid ester p-tosylate salts in peptide synthesis.

Conclusion

The use of p-toluenesulfonic acid to generate p-tosylate salts of amino acid esters is a robust and highly effective strategy in organic and medicinal chemistry. This method provides an efficient catalytic system for esterification while simultaneously offering a practical solution for the protection, isolation, and stabilization of the amino acid ester product. The high yields and preservation of stereochemical integrity, as demonstrated in the synthesis of various amino acid benzyl esters, underscore the importance of this technique. For researchers and professionals in drug development, a thorough understanding of the role of p-tosylate is essential for the efficient and reliable synthesis of peptide-based therapeutics and other complex chiral molecules.

References

The Allyl Ester: A Versatile Protecting Group for Carboxylic Acids in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the arsenal of protecting groups for carboxylic acids, the allyl ester has emerged as a particularly valuable tool due to its unique combination of stability and mild cleavage conditions. This technical guide provides a comprehensive overview of the allyl ester protecting group, detailing its introduction, cleavage, stability profile, and applications, with a focus on quantitative data and detailed experimental protocols.

Introduction to the Allyl Ester Protecting Group

The allyl ester is prized for its robustness under a wide range of reaction conditions, including both acidic and basic environments, where many other common ester protecting groups are labile.[1][2] This stability makes it an "orthogonal" protecting group, meaning it can be selectively removed in the presence of other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3] This orthogonality is particularly crucial in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where precise control over the deprotection sequence is paramount.[3]

The deprotection of allyl esters is most commonly achieved under very mild and neutral conditions via a palladium(0)-catalyzed reaction.[4] This process involves the formation of a π-allylpalladium complex, which is then trapped by a nucleophilic scavenger, liberating the free carboxylic acid.[4] The mildness of this cleavage protocol allows for the deprotection of sensitive substrates that would not tolerate the harsh acidic or basic conditions required for other ester protecting groups.

Protection of Carboxylic Acids as Allyl Esters

Several methods are available for the formation of allyl esters from carboxylic acids. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

Common Synthesis Methods

A summary of common methods for the synthesis of allyl esters is presented in Table 1. Fischer esterification, while straightforward, is an equilibrium reaction and may require forcing conditions.[5] Reaction with allyl halides under basic conditions is a widely used and generally high-yielding method. For more specialized applications, transesterification and palladium-catalyzed C-H oxidation offer alternative routes.[6][7]

Table 1: Summary of Common Methods for the Synthesis of Allyl Esters

| Method | Reagents and Conditions | Typical Yields | Notes |

| Fischer Esterification | Allyl alcohol, acid catalyst (e.g., H₂SO₄, TsOH), heat | Moderate to High | Equilibrium reaction; water removal may be necessary.[5][6] |

| Alkylation with Allyl Halide | Carboxylic acid, base (e.g., K₂CO₃, Cs₂CO₃), allyl bromide or chloride, solvent (e.g., DMF, acetone) | High | Generally applicable and high-yielding. |

| Transesterification | Methyl or ethyl ester, allyl acetate, metal alkoxide catalyst (e.g., NaOCH₃) | ~90% | Useful for substrates where the free acid is not readily available.[6] |

| Palladium-Catalyzed C-H Oxidation | Carboxylic acid, terminal olefin, Pd(II) catalyst, sulfoxide ligand, oxidant | Good to Excellent | Direct method from C-H bonds; offers high atom economy.[7] |

Experimental Protocol: Esterification of a Carboxylic Acid with Allyl Bromide

This protocol describes a general procedure for the protection of a carboxylic acid as an allyl ester using allyl bromide and potassium carbonate.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 1.5 equiv)

-

Allyl bromide (1.2 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrate.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired allyl ester.

Deprotection of Allyl Esters

The hallmark of the allyl ester protecting group is its facile cleavage under mild, palladium(0)-catalyzed conditions. This section details the mechanism and provides a standard protocol for this transformation.

Mechanism of Palladium-Catalyzed Deprotection

The cleavage of an allyl ester proceeds via the Tsuji-Trost reaction mechanism.[4] A palladium(0) catalyst undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex and releasing the carboxylate anion.[8] A nucleophilic "allyl scavenger" then attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct.[9]

Caption: Mechanism of Pd(0)-catalyzed deprotection of an allyl ester.

Common Deprotection Methods

A variety of palladium catalysts and allyl scavengers can be employed for the deprotection of allyl esters. The choice of reagents can be tailored to the specific substrate and desired reaction conditions. Table 2 summarizes some common deprotection systems.

Table 2: Common Reagents for Palladium-Catalyzed Deprotection of Allyl Esters

| Palladium Catalyst | Allyl Scavenger | Solvent | Typical Yields | Reference |

| Pd(PPh₃)₄ | Morpholine | THF | High | [10] |

| Pd(PPh₃)₄ | Pyrrolidine | CH₂Cl₂ | >95% | [10] |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | CH₂Cl₂ | High | |

| Pd(PPh₃)₄ | Phenylsilane | CH₂Cl₂ | High | |

| Pd₂(dba)₃ / PPh₃ | Triethylammonium formate | THF | 73-92% | [11] |

| 10% Pd/C | Ammonium formate | Methanol | High | [12] |

dba = dibenzylideneacetone

Experimental Protocol: Deprotection Using Pd(PPh₃)₄ and a Scavenger

This protocol provides a general method for the cleavage of an allyl ester using tetrakis(triphenylphosphine)palladium(0) and a nucleophilic scavenger.

Materials:

-

Allyl ester (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)

-

Scavenger (e.g., morpholine, pyrrolidine, or N,N'-dimethylbarbituric acid, 10-20 equiv)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

-

Dissolve the allyl ester in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the scavenger to the solution.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The work-up procedure will depend on the scavenger used. For volatile scavengers like morpholine or pyrrolidine, the excess can be removed under high vacuum. For non-volatile scavengers, an acidic workup may be necessary to remove the scavenger and its allylated byproduct.

-

Purify the resulting carboxylic acid by extraction or column chromatography. For example, after removing the solvent, dissolve the residue in a suitable organic solvent and extract with an aqueous basic solution (e.g., NaHCO₃). Acidify the aqueous layer with HCl and extract the carboxylic acid with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified carboxylic acid.

Stability and Orthogonality

The utility of the allyl ester protecting group lies in its distinct stability profile compared to other common ester protecting groups. It is generally stable to conditions used for the cleavage of acid-labile and base-labile protecting groups.

Table 3: Comparative Stability of Common Carboxylic Acid Ester Protecting Groups

| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine, LiOH) | Hydrogenolysis (H₂, Pd/C) | Pd(0) / Scavenger |

| Allyl Ester | Stable [1] | Stable [1] | Stable | Labile [1] |

| Methyl Ester | Stable (mild acid), Labile (strong acid)[2] | Labile[2] | Stable | Stable |

| tert-Butyl Ester | Labile[2] | Generally Stable[2] | Stable | Stable |

| Benzyl Ester | Stable (mild acid), Labile (strong acid)[2] | Generally Stable[2] | Labile | Stable |

Application in Solid-Phase Peptide Synthesis (SPPS)

The orthogonality of the allyl ester makes it particularly valuable in SPPS, especially for the synthesis of cyclic peptides or peptides requiring side-chain modification. A common strategy involves protecting the C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) as an allyl ester, while using Fmoc for Nα-protection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 7. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. An Improved Catalytic System, Pd(PPh3)4/PhCOOH Combined Catalyst, for the Allylation of Carbon Pronucleophiles with Allenes [organic-chemistry.org]

- 10. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-Val-allyl ester p-tosylate: Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Val-allyl ester p-tosylate, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes qualitative solubility inferred from the behavior of structurally similar compounds, detailed experimental protocols for determining solubility, and relevant chemical and physical properties.

Compound Overview

This compound is the p-toluenesulfonate salt of the allyl ester of the amino acid L-valine. Its structure combines the features of an amino acid ester and a tosylate salt, which influence its physical and chemical properties, including solubility. The tosylate salt formation is a common strategy in medicinal chemistry to improve the stability and handling of amino acid derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88224-02-6 | |

| Molecular Formula | C₁₅H₂₃NO₅S | |

| Molecular Weight | 329.41 g/mol | |

| Appearance | White crystalline powder/crystals | |

| Melting Point | 117-120 °C | |

| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol | |

| Storage Temperature | 2-8°C |

Solubility Profile

-

Amino Acid Ester Characteristics : Amino acid esters are generally more soluble in organic solvents than their corresponding free amino acids. The presence of the ester group reduces the zwitterionic character, which is responsible for the high melting points and poor solubility of amino acids in organic solvents.

-

Tosylate Salt Characteristics : The p-toluenesulfonate (tosylate) counter-ion is a relatively large, organic-soluble anion. Forming a tosylate salt of a basic compound (like the amino group of the valine ester) generally enhances its solubility in organic solvents. However, the ionic nature of the salt also imparts some degree of aqueous solubility.

Table 2: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The ionic nature of the tosylate salt and the potential for hydrogen bonding with the amino group and ester carbonyl would suggest some solubility in polar protic solvents. The presence of the allyl and valine side chains may limit high solubility in water. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetonitrile | Soluble | The organic ester and tosylate components suggest good solubility in these solvents. |

| Non-polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The ionic character of the salt is likely to limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any solid particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis Pathway of this compound

The primary synthetic route to this compound is through a Fischer esterification of L-valine with allyl alcohol, catalyzed by p-toluenesulfonic acid. The p-toluenesulfonic acid serves a dual role: it catalyzes the esterification reaction and then forms the tosylate salt with the amino group of the resulting valine allyl ester.[1]

References

Stability of H-Val-allyl ester p-tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-allyl ester p-tosylate is a protected amino acid derivative crucial in peptide synthesis and as a building block in the development of various pharmaceutical agents. Its stability is a critical parameter that influences its storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, factors affecting its stability, and methodologies for its analysis.

Core Concepts of Stability

The stability of this compound is primarily influenced by two key structural features: the p-tosylate salt of the amino group and the allyl ester protecting the carboxylic acid.

-

The Role of the p-Tosylate Salt: The formation of a p-toluenesulfonate (tosylate) salt with the primary amino group of the valine moiety is a deliberate strategy to enhance the compound's stability.[1] This salt formation protonates the amino group, thereby protecting it from oxidative degradation and other undesirable side reactions that can occur with a free amine.[1] Furthermore, the salt formation often imparts a crystalline nature to the compound, which generally leads to better long-term stability compared to amorphous forms.[1]

-

The Allyl Ester Group: The allyl ester serves as a protecting group for the carboxylic acid functionality. In peptide synthesis, the allyl group is known for its stability under conditions used to remove other common protecting groups like Fmoc and Boc. However, the ester linkage itself is susceptible to hydrolysis, particularly under acidic or basic conditions. The allylic nature of the ester can also introduce specific reactivity and potential instability, such as susceptibility to π-allyl complex formation with transition metals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 88224-02-6 | [2] |

| Molecular Formula | C15H23NO5S | [2] |

| Molecular Weight | 329.41 g/mol | [2] |

| Appearance | White powder or crystals | [2] |

| Melting Point | 117-120 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol | [2] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and, to a lesser extent, reactions involving the allyl group and the tosylate counter-ion under specific conditions.

Hydrolysis

The ester bond is the most probable site of degradation. Hydrolysis can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield the carboxylate and allyl alcohol.

It has been noted that this compound exhibits maximum stability in the pH range of 5-6.

Oxidative Degradation

While the p-tosylate salt protects the amino group from direct oxidation, the allyl group could be susceptible to oxidation under certain conditions, potentially leading to the formation of aldehydes, ketones, or epoxides. The use of strong oxidizing agents should be avoided during handling and storage.

Thermal Degradation

At elevated temperatures, amino acid esters can undergo various degradation reactions, including decarboxylation and polymerization. The melting point of this compound is relatively high (117-120 °C), suggesting good thermal stability at ambient temperatures.

Photodegradation

Exposure to light, particularly UV radiation, can potentially lead to the degradation of organic molecules. The aromatic ring of the p-tosylate group can absorb UV light, which might initiate photochemical reactions.

The logical flow of potential degradation is visualized in the following diagram.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol is a general guideline and should be optimized for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis. Repeat with 1 M HCl if no significant degradation is observed.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis. Repeat with 1 M NaOH if necessary.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Take samples at 0, 2, 4, 8, and 24 hours. Repeat with 30% H₂O₂ if no significant degradation is observed.

-

Thermal Degradation: Expose the solid compound to 60°C in a thermostatic oven for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

-

Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

The workflow for a forced degradation study is depicted below.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Initial Conditions for Method Development):

-

Mobile Phase: A gradient elution is recommended.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 254 nm (or PDA scan from 200-400 nm)

-

Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

The method should be validated for:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the main peak from all degradation product peaks in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies.

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Summary of Stability Data

The following table summarizes the known and inferred stability characteristics of this compound.

| Stress Condition | Expected Stability | Primary Degradation Product(s) |

| Acidic (pH < 4) | Low | L-Valine, Allyl alcohol, p-Toluenesulfonic acid |

| Neutral (pH 5-6) | High | - |

| Basic (pH > 8) | Very Low | L-Valine carboxylate, Allyl alcohol, p-Toluenesulfonate |

| Oxidative (H₂O₂) | Moderate | Oxidized products of the allyl group |

| Thermal (>60°C) | Moderate to Low | Decarboxylation and other thermal decomposition products |

| Photolytic (UV/Vis) | Moderate | Potential for various photoproducts |

Conclusion

This compound is a moderately stable compound, with its stability significantly enhanced by the formation of the p-tosylate salt. The primary route of degradation is the hydrolysis of the allyl ester bond, which is highly dependent on the pH of the environment, with optimal stability observed at pH 5-6. Forced degradation studies are essential to fully characterize its stability profile and to develop a validated stability-indicating analytical method for its accurate quantification in the presence of its degradation products. The information and protocols provided in this guide serve as a robust starting point for researchers and drug development professionals working with this important amino acid derivative.

References

In-Depth Technical Guide: H-Val-allyl ester p-tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and key properties of H-Val-allyl ester p-tosylate (L-Valine allyl ester p-toluenesulfonate salt). This compound is a valuable building block in peptide synthesis and other areas of organic chemistry.

Core Data

Chemical Information:

| Property | Value |

| Chemical Name | L-Valine allyl ester p-toluenesulfonate salt |

| Synonyms | H-Val-OAll-TosOH, Allyl L-valinate p-tosylate |

| CAS Number | 88224-02-6[1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₃NO₅S[1][4] |

| Molecular Weight | 329.41 g/mol [1][4] |

| Melting Point | 117-120 °C[1][4] |

| Appearance | White solid/powder[4] |

| Optical Activity | [α]²⁰/D +5.5±1°, c = 1% in methanol[4] |

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₂CH- | ~ 0.9 - 1.1 | Doublet |

| (CH₃)₂CH - | ~ 2.2 - 2.5 | Multiplet |

| -CH (NH₃⁺)- | ~ 4.0 - 4.3 | Doublet |

| -O-CH₂ -CH=CH₂ | ~ 4.6 - 4.8 | Doublet |

| -O-CH₂-CH =CH₂ | ~ 5.8 - 6.0 | Multiplet |

| -O-CH₂-CH=CH₂ | ~ 5.2 - 5.4 | Multiplet (cis & trans) |

| Ar-CH₃ | ~ 2.4 | Singlet |

| Ar-H | ~ 7.2 - 7.8 | AA'BB' System |

Disclaimer: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C =O | ~ 170 - 172 |

| C H(NH₃⁺) | ~ 58 - 61 |

| (CH₃)₂C H- | ~ 30 - 33 |

| (C H₃)₂CH- | ~ 18 - 20 |

| -O-C H₂- | ~ 65 - 68 |

| -CH=C H₂ | ~ 118 - 120 |

| -C H=CH₂ | ~ 131 - 134 |

| Ar-C H₃ | ~ 21 |

| Ar-C (quaternary, S) | ~ 145 |

| Ar-C (quaternary, C-CH₃) | ~ 140 |

| Ar-C H | ~ 125 - 130 |

Disclaimer: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3100 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Ester) | ~ 1740 | Strong |

| C=C Stretch (Allyl) | ~ 1645 | Medium |

| N-H Bend (NH₃⁺) | ~ 1600 - 1500 | Medium |

| S=O Stretch (Sulfonate) | ~ 1220 and ~ 1030 | Strong |

| C-O Stretch (Ester) | ~ 1170 | Strong |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of L-valine with allyl alcohol, using p-toluenesulfonic acid as a catalyst. The p-toluenesulfonic acid serves a dual role: it catalyzes the esterification reaction and forms a stable salt with the amino group of the resulting amino acid ester.

Materials:

-

L-Valine

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add L-valine, a molar excess of allyl alcohol, and a molar equivalent of p-toluenesulfonic acid monohydrate.

-

Add toluene as the solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water that forms during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may crystallize upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Characterization:

The identity and purity of the synthesized product should be confirmed by:

-

Melting Point Analysis: Compare the observed melting point with the literature value (117-120 °C).[1][4]

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra. The chemical shifts should correspond to the predicted values in Tables 1 and 2.

-

IR Spectroscopy: Acquire the IR spectrum of the solid product (e.g., using a KBr pellet) and verify the presence of the key functional groups as listed in Table 3.

Diagrams

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 88224-02-6 | Benchchem [benchchem.com]

- 3. H-Val-OAll.TosOH | CAS 88224-02-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. H-Val-OAl.TosOH | CAS 88224-02-6 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to Allyl Ester Protection and Deprotection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal of protecting groups for carboxylic acids, the allyl ester stands out for its unique combination of stability and mild cleavage conditions. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the protection of carboxylic acids as allyl esters and their subsequent deprotection.

Introduction to the Allyl Ester Protecting Group

The allyl group offers robust protection for carboxylic acids under a wide range of conditions, including both acidic and basic environments, making it an orthogonal protecting group to many others commonly used in multi-step synthesis, such as Boc and Fmoc groups in peptide synthesis.[1] Its principal advantage lies in its selective removal under very mild, typically neutral conditions, through transition metal catalysis. This allows for the deprotection of the carboxylic acid without affecting other sensitive functional groups in the molecule.

Protection of Carboxylic Acids as Allyl Esters

The formation of an allyl ester from a carboxylic acid is a fundamental esterification reaction. Several methods can be employed, with the choice depending on the substrate's sensitivity and the desired scale of the reaction.

Mechanism of Protection

Two primary mechanisms are utilized for the synthesis of allyl esters:

-

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an excess of allyl alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the allyl ester.[2][3] All steps in the Fischer esterification are reversible, so reaction conditions are typically optimized to drive the equilibrium towards the product, for instance, by using a large excess of the alcohol or by removing water as it is formed.[2]

-

Nucleophilic Substitution (SN2): A common and often higher-yielding method involves the reaction of a carboxylate salt with an allyl halide, typically allyl bromide. The carboxylic acid is first deprotonated with a non-nucleophilic base to form the carboxylate anion, which then displaces the bromide from allyl bromide in an SN2 reaction. This method avoids the strongly acidic conditions and high temperatures of Fischer esterification.

Experimental Protocols for Allyl Ester Formation

Protocol 2.2.1: Fischer Esterification using Sulfuric Acid Catalyst [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 eq) in allyl alcohol (used as both reactant and solvent, typically 5-10 eq).

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (the boiling point of allyl alcohol is 97 °C) and maintain reflux for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude allyl ester can be purified by column chromatography if necessary.

Protocol 2.2.2: Esterification using Allyl Bromide and a Base

-

Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base (e.g., DBU, Cs₂CO₃, or K₂CO₃, 1.1-1.5 eq) to the solution and stir for 10-30 minutes at room temperature to form the carboxylate salt.

-

Allyl Bromide Addition: Add allyl bromide (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by flash chromatography.

Deprotection of Allyl Esters

The cleavage of allyl esters is most commonly achieved through transition metal catalysis, which offers high selectivity and mild reaction conditions.

Mechanism of Transition Metal-Catalyzed Deprotection

The most prevalent mechanism for the deprotection of allyl esters involves the use of a palladium(0) or ruthenium(II) catalyst.[5]

-